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Compound of Interest

Compound Name:
4-[2-(4-

Methylphenyl)ethyl]piperidine

CAS No.: 26614-98-2

Cat. No.: B1608860

Get Quote

Executive Summary: The Scaffold Paradox
4-[2-(4-Methylphenyl)ethyl]piperidine (also known as 4-(p-Methylphenethyl)piperidine)

represents a critical chemical scaffold in neuropharmacology. While often utilized as a building

block for high-affinity ligands, the molecule itself possesses intrinsic biological activity that is

frequently overlooked.

This guide addresses the "Scaffold Paradox": the phenomenon where a structural core (the 4-

phenethylpiperidine moiety) drives promiscuous binding across three distinct signaling

systems: Sigma Receptors (σ1/σ2), NMDA Receptors (GluN2B subunit), and Monoamine

Transporters.

For researchers using this compound as a probe or intermediate, rigorous selectivity profiling is

not optional—it is essential to distinguish specific efficacy from off-target noise.

Mechanism & Target Landscape[1]
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The pharmacological profile of 4-[2-(4-Methylphenyl)ethyl]piperidine is dictated by its

structural homology to established ligands. Its 4-substituted piperidine core acts as a "master

key" for several hydrophobic binding pockets.

Primary Targets: Sigma Receptors (σ1 & σ2)
The 4-phenylpiperidine and 4-phenethylpiperidine motifs are classic pharmacophores for

Sigma receptors.

Sigma-1 (σ1): The ethyl linker (phenethyl) generally confers optimal flexibility for the σ1

hydrophobic pocket. This scaffold often acts as a chaperone modulator.

Sigma-2 (σ2): Cross-reactivity is high. Selectivity is often determined by the N-substitution

(which this free amine lacks, making it a "promiscuous" binder).

Critical Off-Target: NMDA GluN2B Subunit
This molecule is the homolog of the Ifenprodil core.

Ifenprodil Core: 4-benzylpiperidine.[1]

This Compound: 4-phenethylpiperidine (one carbon longer).

Risk: While the extra carbon often reduces GluN2B affinity compared to benzyl analogs, it

does not abolish it. High concentrations (>1 µM) can antagonize NR2B-containing NMDA

receptors, confounding data in neuroprotection or excitotoxicity assays.

Safety Target: hERG Channel
The piperidine moiety is a known pharmacophore for hERG potassium channel blockade,

posing a risk for QT prolongation.

Comparative Analysis: Alternatives & Gold
Standards
To validate your experimental data, you must benchmark 4-[2-(4-
Methylphenyl)ethyl]piperidine against established ligands.
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Table 1: Ligand Profiling Comparison

Feature
4-[2-(4-

Methylphenyl)et

hyl]piperidine

Ifenprodil PRE-084 Haloperidol

Primary Class
Scaffold / Broad

Ligand
NR2B Antagonist σ1 Agonist

D2 Antagonist / σ

Ligand

σ1 Affinity (Ki)
Moderate (nM

range)*
Low (>100 nM) High (2.2 nM) High (1-3 nM)

σ2 Affinity (Ki) Moderate Low Low High

NR2B Affinity

Low-Moderate

(Linker

dependent)

High (0.3 nM) Negligible Negligible

Selectivity
Poor

(Promiscuous)
High (NR2B) High (σ1) Poor (D2/σ/α1)

Use Case
SAR Studies /

Building Block
NR2B Reference σ1 Activation

σ Antagonism

Control

*Note: Affinity values for the free amine are lower than N-substituted derivatives but sufficient

for interference.

Selectivity Profiling Workflow
To ensure your data reflects specific modulation, follow this self-validating profiling protocol.

Phase 1: The "Exclusion" Screen (Radioligand Binding)
Before functional testing, determine the binding footprint.

Sigma-1 Assay: Use [³H]-(+)-Pentazocine.

Threshold: Ki < 100 nM indicates significant engagement.

Sigma-2 Assay: Use [³H]-DTG (in the presence of (+)-pentazocine to mask σ1).
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NMDA NR2B Assay: Use [³H]-Ifenprodil.

Critical Check: If displacement occurs at < 1 µM, your functional effects may be NMDA-

mediated.

Phase 2: Functional Validation (Ca²⁺ Flux)
Binding does not equal function. You must determine if the compound is an agonist or

antagonist.

System: HEK293 cells expressing NR1/NR2B.

Protocol:

Load cells with Fluo-4 AM.

Stimulate with Glutamate/Glycine.

Apply 4-[2-(4-Methylphenyl)ethyl]piperidine.

Readout: Reduction in Ca²⁺ influx confirms NR2B antagonism.

Phase 3: Decision Logic (Visualized)
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Compound: 4-[2-(4-Methylphenyl)ethyl]piperidine

Step 1: Radioligand Binding Panel
(Sigma-1, Sigma-2, NMDA NR2B)

Is Sigma-1 Ki < 100 nM?

Is NR2B Ki < 1 µM?

Yes

Conclusion: Promiscuous Ligand
(Use Blocking Controls)

No (Low Affinity)

Step 2A: Sigma Functional Assay
(Phenotypic rescue / ER Stress)

No (Selective)

Step 2B: NMDA Ca2+ Flux Assay
(Confirm Antagonism)

Yes (Cross-reactivity risk)

Conclusion: Valid Sigma Probe

Antagonist Activity Confirmed

Click to download full resolution via product page

Figure 1: Strategic decision tree for profiling piperidine-based scaffolds. Note the critical

checkpoint for NR2B cross-reactivity.

Experimental Protocols
Protocol A: Sigma-1 Receptor Binding Assay (Standard)
Objective: Quantify affinity (Ki) to rule out false negatives.

Membrane Prep: Use Guinea pig brain homogenates (rich in σ1).
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Buffer: 50 mM Tris-HCl, pH 7.4.

Radioligand: 2 nM [³H]-(+)-Pentazocine.

Non-Specific Control: 10 µM Haloperidol.

Incubation: 120 min at 25°C.

Termination: Rapid filtration over GF/B filters (pre-soaked in 0.5% PEI).

Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: NMDA (Ifenprodil-Site) Binding
Objective: Assess "Ifenprodil-like" off-target activity.

Membrane Prep: Rat cortical membranes (rich in NR2B).

Radioligand: 0.5 nM [³H]-Ifenprodil.

Blockers: Include 10 µM GBR-12909 (to block DAT binding) and 10 µM Glutamate (to

enhance Ifenprodil binding).

Incubation: 60 min at 4°C (Ifenprodil binding is temperature sensitive).

Interpretation: If your compound displaces >50% at 1 µM, it is an NR2B antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608860?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

